Home > Products > Screening Compounds P41951 > Denintuzumab mafodotin
Denintuzumab mafodotin - 1585973-65-4

Denintuzumab mafodotin

Catalog Number: EVT-10987299
CAS Number: 1585973-65-4
Molecular Formula: C52H83N7O13S
Molecular Weight: 1046.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Depatuxizumab/Denintuzumab mafodotin has been used in trials studying the treatment of Lymphoma, Gliosarcoma, Glioblastoma, Malignant Glioma, Squamous Cell Tumors, and Glioblastoma Multiforme.
Vorsetuzumab mafodotin is under investigation in clinical trial NCT01677390 (A Phase 1b Study of SGN-75 in Combination With Everolimus in Patients With Renal Cell Carcinoma).
Denintuzumab Mafodotin is an immunoconjugate consisting of an anti-CD19 monoclonal antibody conjugated to the auristatin derivative monomethyl auristatin F (MMAF), with potential antineoplastic activity. Upon administration of denintuzumab mafodotin, the antibody moiety targets the cell surface antigen CD19, found on a number of B-cell-derived cancers. Upon antibody/antigen binding and internalization, the immunoconjugate releases MMAF, which binds to tubulin and inhibits its polymerization. Inhibition of tubulin polymerization may result in G2/M phase arrest and tumor cell apoptosis. This causes inhibition of cell growth of CD19-expressing tumor cells. CD19, a B-cell antigen, is overexpressed by a variety of different cancer cell types.
Depatuxizumab Mafodotin is an epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon intravenous infusion, depatuxizumab mafodotin inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase overexpressed in certain tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Vorsetzumab Mafodotin is an antibody-drug conjugate (ADC) consisting of a humanized monoclonal antibody, directed against the extracellular domain of the human CD70 molecule, conjugated to the auristatin analogue monomethyl auristatin phenylalanine (MMAF), with potential antineoplastic activity. The anti-CD70 antibody moiety of vorsetuzumab mafodotin selectively binds to the extracellular domain of CD70 on tumor cell surfaces. Upon internalization, the MMAF moiety is released, binds to tubulin and inhibits its polymerization, which may result in G2/M phase arrest, tumor cell apoptosis and inhibition of cellular proliferation in tumor cells that overexpress CD70. CD70, the ligand for the costimulatory receptor CD27 and a member of the tumor necrosis factor (TNF) family, is found on the surfaces of various types of cancer cells.
Overview

Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed primarily for the treatment of B-cell malignancies, particularly those expressing the CD19 antigen. It consists of an anti-CD19 monoclonal antibody linked to monomethyl auristatin F, a potent cytotoxic agent. The drug is currently in various stages of clinical trials, demonstrating significant potential for treating conditions such as acute lymphoblastic leukemia and non-Hodgkin lymphoma .

Source

Denintuzumab mafodotin was developed by Seattle Genetics, a biotechnology company focused on the development of innovative antibody-drug conjugates for cancer therapy. The compound is also known by its development codes SGN-CD19A and SGN-19A .

Classification

Denintuzumab mafodotin falls under the classification of antibody-drug conjugates, which are biopharmaceutical drugs that combine an antibody with a cytotoxic drug. This classification allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .

Synthesis Analysis

The synthesis of denintuzumab mafodotin involves several key steps:

  1. Production of Monoclonal Antibody: The humanized anti-CD19 monoclonal antibody is produced using recombinant DNA technology in suitable host cells.
  2. Conjugation: The monoclonal antibody is conjugated to the cytotoxic agent monomethyl auristatin F via a linker. This linker is crucial for maintaining stability in circulation while allowing for release within the target cells .
  3. Purification: The final product undergoes purification processes to ensure that it meets the required standards for clinical use.
Molecular Structure Analysis

Denintuzumab mafodotin has a complex molecular structure characterized by its components:

  • Molecular Formula: C52H83N7O13S
  • Molecular Weight: Approximately 925.16 Da .
  • Structure: The compound consists of an IgG1-kappa type monoclonal antibody targeting CD19, linked to monomethyl auristatin F, which is responsible for its cytotoxic properties. The structure allows the drug to effectively bind to CD19 on malignant B cells and deliver the cytotoxic agent directly into these cells .
Chemical Reactions Analysis

Denintuzumab mafodotin undergoes several important chemical reactions during its mechanism of action:

  1. Binding Reaction: Upon administration, the anti-CD19 antibody binds specifically to CD19 antigens on the surface of B-cell malignancies.
  2. Internalization: Following binding, the antibody-drug complex is internalized into the cell through endocytosis.
  3. Linker Hydrolysis: Inside the cell, proteolytic enzymes hydrolyze the linker between the antibody and monomethyl auristatin F, releasing the cytotoxic agent into the cytoplasm.
  4. Cytotoxic Action: Monomethyl auristatin F binds to tubulin and inhibits its polymerization, leading to cell cycle arrest and apoptosis in malignant cells .

These reactions highlight the targeted nature of denintuzumab mafodotin and its ability to selectively kill cancer cells while sparing normal tissues.

Mechanism of Action

Denintuzumab mafodotin exerts its antitumor effects through a well-defined mechanism:

  1. Target Recognition: The monoclonal antibody component recognizes and binds to CD19 on B-cell malignancies.
  2. Cellular Uptake: Following binding, the complex is internalized into the cancer cell.
  3. Release of Cytotoxin: The hydrolysis of the linker releases monomethyl auristatin F within the cell.
  4. Inhibition of Microtubule Formation: Monomethyl auristatin F binds to tubulin, preventing its polymerization necessary for microtubule formation. This disruption leads to cell cycle arrest at the G2/M phase and ultimately results in apoptosis of the tumor cell .

This mechanism underscores why denintuzumab mafodotin is particularly effective against CD19-positive malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Denintuzumab mafodotin typically appears as a clear or slightly opalescent solution.
  • Solubility: It is soluble in aqueous solutions, which facilitates intravenous administration.

Chemical Properties

  • Stability: The stability of denintuzumab mafodotin in circulation is enhanced by its linker system, which protects it from premature degradation before reaching target cells.
  • pH Sensitivity: The compound's stability may vary with pH levels; thus, formulations are optimized for physiological conditions .

These properties are critical for ensuring that denintuzumab mafodotin remains effective during storage and administration.

Applications

Denintuzumab mafodotin has shown promise in various scientific applications:

  1. Clinical Trials: It is currently being evaluated in multiple clinical trials for its efficacy against B-cell malignancies such as acute lymphoblastic leukemia and non-Hodgkin lymphoma .
  2. Combination Therapy: Studies have indicated enhanced efficacy when used in combination with other chemotherapeutic agents, suggesting potential as part of multi-agent treatment regimens .
  3. Research Tool: As an investigational drug, it serves as a valuable tool in understanding targeted therapies and mechanisms of action in oncology research.

Properties

CAS Number

1585973-65-4

Product Name

Denintuzumab mafodotin

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.